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Compound of Interest

Compound Name:
(2,6-Dimethylphenyl)(1H-imidazol-

4-yl)methanol

CAS No.: 78892-28-1

Cat. No.: B3033083

Get Quote

Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for

classes ranging from antifungals to antihypertensives. Within this broad family, substituted

imidazole methanols—derivatives bearing a hydroxymethyl (-CH₂OH) group on the imidazole

ring—occupy a critical niche. This functional group is not merely a passive linker; it acts as a

primary determinant of receptor affinity (via hydrogen bonding), a metabolic trigger (prodrug

activation), and a modulator of solubility.

This guide provides an in-depth analysis of the biological activity, structure-activity relationships

(SAR), and synthetic methodologies for substituted imidazole methanols, with a specific focus

on their role in Angiotensin II receptor blockade and antifungal pharmacology.

Structural Classes and Pharmacophore Analysis[1]
The biological activity of imidazole methanols is strictly dependent on the regiochemistry of the

hydroxymethyl substitution. We categorize these into two primary pharmacophores:
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The C5-Hydroxymethyl Pharmacophore (Angiotensin II
Antagonists)
The most commercially significant application of the imidazole methanol motif is found in

Angiotensin II Receptor Blockers (ARBs), specifically the "sartan" class.

Key Compound: Losartan (Cozaar).

Mechanism: The C5-hydroxymethyl group participates in critical hydrogen bonding with the

Ser-109 residue of the AT1 receptor.

Metabolic Activation: This group is a "metabolic handle." In vivo, the CYP2C9 and CYP3A4

isozymes oxidize the C5-hydroxymethyl group to a carboxylic acid (metabolite EXP3174).

This metabolite exhibits 10–40 times higher affinity for the AT1 receptor than the parent

compound, classifying the methanol derivative as a partial prodrug.

The C4/5-Hydroxymethyl Pharmacophore
(Antimicrobial/Antifungal)
Derivatives such as 4(5)-hydroxymethylimidazole serve as precursors to histamine and have

intrinsic activity against fungal CYP450 enzymes.

Mechanism: Nitrogen-3 (N3) of the imidazole ring coordinates with the heme iron of fungal

lanosterol 14α-demethylase (CYP51). The hydroxymethyl group aids in penetrating the polar

channels of the enzyme or improving water solubility compared to purely lipophilic trityl-

imidazoles.

SAR Decision Tree
The following diagram illustrates how structural modifications to the imidazole methanol core

dictate biological function.
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Figure 1: Structure-Activity Relationship (SAR) decision tree for substituted imidazole

methanols.

Detailed Pharmacology: The Losartan Case Study
Understanding the role of the hydroxymethyl group in Losartan provides the blueprint for

designing next-generation ligands.

Receptor Binding Kinetics
The hydroxymethyl group at position 5 is essential for the initial "docking" of the drug into the

AT1 receptor.

Interaction Site: Molecular modeling and mutagenesis studies confirm that the hydroxyl

oxygen acts as a hydrogen bond donor/acceptor with Ser-109 in the transmembrane domain

of the receptor.

Mutation Evidence: Mutations of Ser-109 significantly reduce the binding affinity of Losartan

but have less effect on analogues lacking the hydroxymethyl group, validating its specific

contribution.

Metabolic Bioactivation Pathway
The conversion of the imidazole methanol to the imidazole carboxylate is a textbook example

of bioactivation.
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Figure 2: Metabolic activation of Losartan. The hydroxymethyl group is oxidized to a carboxylic

acid, increasing AT1 receptor affinity by ~10-40 fold.

Data Summary: Affinity Comparison

Compound Substituent at C5

AT1 Receptor
Affinity (

)

Bioavailability

Losartan
-CH₂OH

(Hydroxymethyl)
~20 nM ~33%

EXP3174 -COOH (Carboxylate) ~2 nM N/A (Metabolite)

Analogue A -CH₃ (Methyl) >100 nM High

Note: The methyl analogue (lacking the -OH) loses significant affinity, proving the necessity of

the oxygen functionality.

Experimental Protocols
To ensure scientific integrity, the following protocols are standardized for evaluating imidazole

methanol derivatives.

Synthesis of 4(5)-Hydroxymethylimidazoles
Objective: To synthesize the core scaffold for antifungal testing. Method: Hydroxymethylation

using formaldehyde.
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Reagents: 1H-imidazole (1.0 eq), 37% Formaldehyde (1.5 eq), Potassium Carbonate

(catalytic).

Procedure:

Dissolve 1H-imidazole in water or dioxane in a pressure tube.

Add formaldehyde and seal the vessel.

Heat to 100–110°C for 12–14 hours. (Note: High temperature is required to overcome the

activation energy for C-alkylation vs N-alkylation).

Cool and neutralize with dilute HCl to pH 7.

Evaporate solvent under reduced pressure.

Purification: Recrystallize from ethanol/ether.

Validation:

¹H NMR (DMSO-d₆): Look for singlet at ~4.4 ppm (-CH₂-) and broad singlet at ~5.0 ppm (-

OH).

Melting Point: 4-hydroxymethylimidazole should melt at ~174–176°C.

In Vitro AT1 Receptor Binding Assay
Objective: Determine the affinity of novel imidazole methanols.

Membrane Preparation: Use HEK-293 cells stably expressing human AT1 receptors.

Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

Ligand: Use [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II as the radioligand (0.2 nM).

Incubation:

Mix membrane suspension (20 µg protein), radioligand, and competing test compound

(10⁻¹¹ to 10⁻⁵ M).
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Incubate at 25°C for 90 minutes (equilibrium).

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3%

polyethyleneimine.

Analysis: Measure radioactivity via gamma counter. Calculate

using non-linear regression.

Synthesis & Chemical Stability
Synthetic Challenges

Regioselectivity: Electrophilic substitution (e.g., hydroxymethylation) on the imidazole ring

can occur at N1, C2, C4, or C5.

Solution: Use of N-protecting groups (e.g., trityl or benzyl) directs substitution to the C2

position (via lithiation) or C4/5 (via specific conditions).

Oxidation Sensitivity: Primary imidazole methanols are susceptible to oxidation to aldehydes

(which are often unstable) or carboxylic acids upon exposure to air or light over time.

Storage: Derivatives should be stored as hydrochloride salts under argon at -20°C.

General Synthetic Workflow
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Figure 3: General synthetic workflow for C2 or C5 substituted imidazole methanols via lithiation.

Future Directions & Emerging Applications
Dual-Action Ligands
Research is shifting toward "hybrid" molecules where the imidazole methanol core is fused with

NO-donating moieties. The hydroxyl group provides a convenient attachment point for nitrate

esters, potentially creating antihypertensive agents that also improve endothelial function.

Antifungal Resistance Breakers
With rising resistance to fluconazole, 4-substituted imidazole methanols with bulky hydrophobic

side chains are being investigated. The methanol group improves the bioavailability of these

otherwise lipophilic compounds, potentially offering a new oral treatment option for resistant

Candida strains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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